3-Methoxyphthalic acid
Overview
Description
Synthesis Analysis
A classic synthesis of 3-methoxyphthalic anhydride, a derivative of 3-methoxyphthalic acid, has been traditionally achieved using 3-nitrophthalic acid. However, this method has shown low overall yield. An alternative and more efficient synthesis route involves the Diels-Alder reaction of dimethyl acetylenedicarboxylate with various reagents, including 3-methoxy-2-pyrone (Profitt, Jones, & Watt, 1975).
Molecular Structure Analysis
The molecular structure of 3-methoxyphthalic acid derivatives and related compounds has been studied using various methods, including X-ray diffraction. For instance, the study of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene revealed its crystallization in a triclinic space group, shedding light on the molecular arrangement of similar compounds (Singh, 2013).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions has been a subject of study. For example, the reaction of 3-methoxyphthalide anions with 3,4-dihydroisoquinolines has been explored, showcasing its potential in forming complex chemical structures such as 13-spiro-substituted protoberberines (Warrener, Liu, Russell, & Tiekink, 1998).
Physical Properties Analysis
The physical properties of 3-methoxyphthalic acid and its derivatives, including melting points, boiling points, and solubility, are crucial for its application in various chemical processes. However, specific studies focusing on these properties of 3-methoxyphthalic acid were not found in the current literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential as a synthon for more complex molecules, are significant areas of research. Studies on related compounds, like the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, provide insights into the chemical behavior of 3-methoxyphthalic acid (He Deyun, 2011).
Scientific Research Applications
A study by Profitt, Jones, and Watt (1975) described the synthesis of 3-methoxyphthalic anhydride from 3-methoxy-2-pyrone, which is a suitable synthon for anthracycline-based antibiotics (Profitt, Jones, & Watt, 1975).
Otsuji, Yabune, and Imoto (1969) found that methylsulfinyl carbanion reacts with substituted phthalic esters to produce various tetracarboxylic acids and azoxybenzene-2,2′,3,3′-tetracarboxylic acid (Otsuji, Yabune, & Imoto, 1969).
A 1992 study by Gatti, Cavrini, and Roveri highlighted the use of 2-Bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids, including in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Mali and Babu (1998) introduced a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides and 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides, with potential for variation in 3-substituent and functionalization (Mali & Babu, 1998).
Durrani and Tyman (1979) successfully synthesized 6-n-alkylsalicylic acids and 3-n-alkylphenols using copper salts and 3-methoxyphthalic anhydride (Durrani & Tyman, 1979).
Lv et al. (2011) developed a novel synthesis method allowing for the synthesis of 3-aryl and 3-alkenyl phthalides, tolerating functional groups like methoxy, fluoro, chloro, and vinyl (Lv et al., 2011).
In 2004, Cartoni et al. studied how Ferrelmyoglobin (MbIV) promotes oxidative degradation of cardiotoxic anthracyclines to 3-methoxyphthalic acid, potentially reducing cardiotoxicity (Cartoni et al., 2004).
Safety And Hazards
The safety information for 3-Methoxyphthalic acid indicates that it should be stored in a sealed, dry, room temperature environment . It is recommended to avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
Relevant Papers Relevant papers related to 3-Methoxyphthalic acid can be found at the provided references .
properties
IUPAC Name |
3-methoxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQZGQVLHMCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311165 | |
Record name | 3-methoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphthalic acid | |
CAS RN |
14963-97-4 | |
Record name | 14963-97-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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